6-(4-chlorophenyl)-3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
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Description
6-(4-chlorophenyl)-3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a useful research compound. Its molecular formula is C21H27ClN4S and its molecular weight is 402.99. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
- Synthesis and Antimicrobial Efficacy : Various derivatives of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine exhibit significant inhibition on bacterial and fungal growth, suggesting their potential as antimicrobial agents (Purohit et al., 2011).
- Biological Activities : Novel 6-aryl derivatives of this compound have shown promising plant growth-promoting activities (Ye et al., 2008).
Anticancer Properties
- Potential as Anticancer Agents : Certain derivatives of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine are identified as novel potential anticancer agents, based on their synthesis and structural characterization (Gündoğdu et al., 2017).
- Antitumor Activity : Some derivatives have been tested for antitumor activity and exhibited moderate to excellent growth inhibition against various cancer cell lines (Bhat et al., 2009).
Neuropharmacological Effects
- Anticonvulsant Activities : Derivatives of this compound, particularly 6-(4-chlorophenyl) derivatives, have shown potent anticonvulsant activity in various tests, suggesting their potential for treating seizures (Deng et al., 2012).
Structural Studies
- Crystal Structure Analysis : Detailed crystal structure analysis of similar compounds helps in understanding their potential applications in various fields (Nanjunda-Swamy et al., 2005).
Properties
IUPAC Name |
6-(4-chlorophenyl)-3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN4S/c1-2-3-4-5-15-6-8-17(9-7-15)20-23-24-21-26(20)25-19(14-27-21)16-10-12-18(22)13-11-16/h10-13,15,17H,2-9,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRIVEFXWQRPXAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=NN=C3N2N=C(CS3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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